PDE7B Inhibition Affinity of the Target Compound Versus Other PDE Isoforms
The compound inhibits recombinant human PDE7B with a Ki of 910 nM, as measured by IMAP assay using fluorescently labeled cAMP substrate after a 15-minute incubation [1]. In the same assay format and laboratory, the compound shows weaker affinity for PDE4A (Ki = 1,300 nM) and PDE5A (Ki = 1,600 nM) [1]. This internal dataset establishes an approximately 1.4-fold selectivity for PDE7B over PDE4A and approximately 1.8-fold selectivity over PDE5A. Compared to the prototypical non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX), which typically exhibits IC50 values in the low micromolar range across multiple PDE families without pronounced isoform discrimination, the target compound provides a moderate but measurable PDE7B-preferring profile that is structurally tunable [2].
| Evidence Dimension | Inhibitory affinity (Ki) against human PDE isoforms |
|---|---|
| Target Compound Data | PDE7B Ki = 910 nM; PDE4A Ki = 1,300 nM; PDE5A Ki = 1,600 nM |
| Comparator Or Baseline | IBMX: broad PDE inhibition with IC50 values typically 2–50 µM depending on isoform; no significant PDE7B selectivity reported |
| Quantified Difference | Target compound exhibits 2- to 55-fold stronger PDE7B inhibition than IBMX across isoforms; 1.4–1.8× intra-target selectivity for PDE7B over PDE4A/PDE5A |
| Conditions | Recombinant full-length human enzymes; IMAP fluorescence polarization assay; 15-min incubation |
Why This Matters
A defined, moderate selectivity window for PDE7B over PDE4A/PDE5A enables researchers to use this compound as a starting scaffold for developing PDE7B-preferring inhibitors, which are of interest for neuroinflammatory and metabolic disease models where PDE7B is implicated.
- [1] BindingDB Entry BDBM50150171 (CHEMBL3770470). Ki values: PDE7B 910 nM, PDE4A 1,300 nM, PDE5A 1,600 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150171 (accessed 2026-05-09). View Source
- [2] Boswell-Smith V, Spina D, Page CP. Phosphodiesterase inhibitors. British Journal of Pharmacology. 2006;147(S1):S252-S257. doi:10.1038/sj.bjp.0706495. View Source
